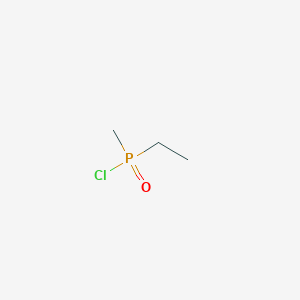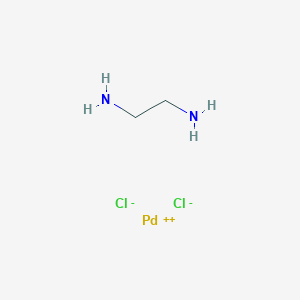![molecular formula C18H23N3O2 B082019 methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate CAS No. 13450-71-0](/img/structure/B82019.png)
methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It is commonly known as MABA and has been extensively studied in scientific research due to its potential applications in various fields.
作用機序
MABA exerts its biological effects by binding to specific targets in cells and tissues. The exact mechanism of action of MABA is not fully understood, but it is believed to involve the inhibition of enzymes and signaling pathways that are involved in disease progression. MABA has been shown to bind to proteins such as tubulin and histone deacetylase, which play important roles in cell division and gene expression.
生化学的および生理学的効果
MABA has been shown to have a range of biochemical and physiological effects, depending on the target it binds to. In cancer cells, MABA has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, MABA has been shown to reduce the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In neurodegenerative diseases, MABA has been shown to protect neurons from oxidative stress and apoptosis, leading to the prevention of neuronal damage.
実験室実験の利点と制限
MABA has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, MABA also has some limitations, including its high cost and potential toxicity at high concentrations. Therefore, it is important to use MABA in a controlled manner and to follow appropriate safety protocols.
将来の方向性
There are several future directions for the research on MABA. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of novel anticancer and anti-inflammatory drugs. Another direction is to explore its potential applications in material science, particularly in the development of organic electronic and optoelectronic devices. Additionally, further studies are needed to elucidate the exact mechanism of action of MABA and to identify its specific targets in cells and tissues. Overall, the research on MABA has great potential for advancing our understanding of biological processes and developing new therapeutic agents.
合成法
MABA can be synthesized by reacting 2-nitroaniline with 3-(methylamino)propylamine in the presence of sodium borohydride. The resulting intermediate is then reacted with methyl 2-bromo-5-nitrobenzoate to yield MABA. This synthesis method has been optimized to achieve high yields and purity of MABA.
科学的研究の応用
MABA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, MABA has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In biochemistry, MABA has been used as a probe to study protein-ligand interactions and enzyme kinetics. In material science, MABA has been explored for its potential applications in organic electronics and optoelectronics.
特性
CAS番号 |
13450-71-0 |
|---|---|
製品名 |
methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate |
分子式 |
C18H23N3O2 |
分子量 |
313.4 g/mol |
IUPAC名 |
methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate |
InChI |
InChI=1S/C18H23N3O2/c1-20-12-7-13-21(17-11-6-4-9-15(17)19)16-10-5-3-8-14(16)18(22)23-2/h3-6,8-11,20H,7,12-13,19H2,1-2H3 |
InChIキー |
BXENWNJCBCMLPI-UHFFFAOYSA-N |
SMILES |
CNCCCN(C1=CC=CC=C1C(=O)OC)C2=CC=CC=C2N |
正規SMILES |
CNCCCN(C1=CC=CC=C1C(=O)OC)C2=CC=CC=C2N |
同義語 |
2-[(2-Aminophenyl)[3-(methylamino)propyl]amino]benzoic acid methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




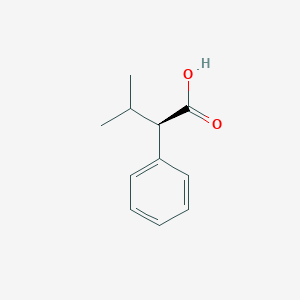
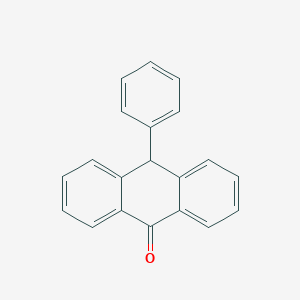
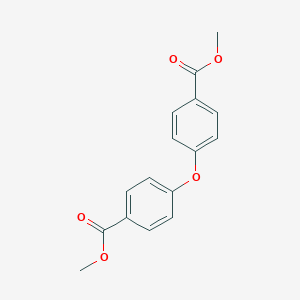
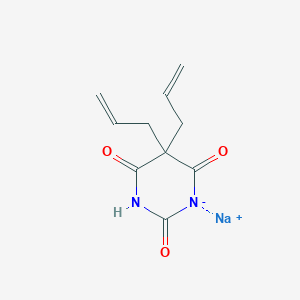
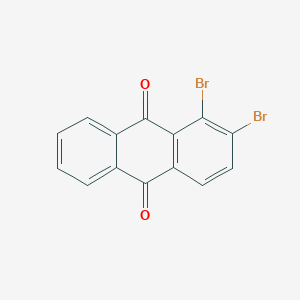
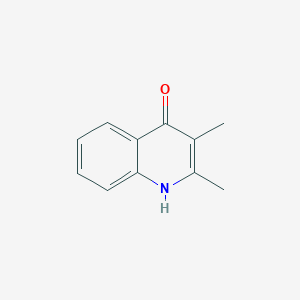
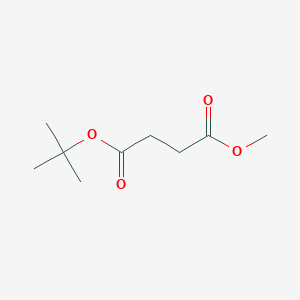

![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)

